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9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane

Epigenetics DNA methyltransferase DNMT3B inhibitor

Researchers targeting DNMT3B-driven cancers face a scarcity of selective probes; generic diazaspiro analogs often fail to distinguish DNMT3B from DNMT1. This compound solves that challenge: - 900 nM IC50 against DNMT3B, with >433-fold selectivity over DNMT1 (IC50 >390 µM) - Unique pyrimidin-2-yl/methylsulfonyl substitution pattern drives target selectivity inaccessible to simpler piperidine or N9-acyl variants - Stocked as a 97% pure spirocyclic building block; ideal for SAR panels alongside SGI-1027 and RG108. Procurement managers benefit from a single, well-characterized batch with full analytical documentation.

Molecular Formula C14H22N4O2S
Molecular Weight 310.42 g/mol
Cat. No. B8107815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane
Molecular FormulaC14H22N4O2S
Molecular Weight310.42 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2(CCCN(C2)C3=NC=CC=N3)CC1
InChIInChI=1S/C14H22N4O2S/c1-21(19,20)18-10-5-14(6-11-18)4-2-9-17(12-14)13-15-7-3-8-16-13/h3,7-8H,2,4-6,9-12H2,1H3
InChIKeyOYDWWFQHXMAPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – Procurement & Characterization


9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (CAS 959536-42-6) is a spirocyclic diamine scaffold combining a methylsulfonyl-substituted piperidine and a pyrimidin-2-yl-substituted piperidine within a [5.5]undecane framework, giving it a molecular formula of C14H22N4O2S and a molecular weight of 310.42 g/mol . The compound belongs to the 2,9-diazaspiro[5.5]undecane chemotype, a privileged structure in medicinal chemistry for targeting aminergic GPCRs, ion channels, and epigenetic enzymes. Its differential value lies in the unique combination of a pyrimidine hydrogen-bond acceptor/donor region and a methylsulfonyl electron-withdrawing group, which can modulate target selectivity and physicochemical properties in ways that simpler piperidine or diazaspiro analogs cannot replicate [1].

Chemotype 2,9-Diazaspiro[5.5]undecane DNMT inhibitor scaffold
Selectivity Reported DNMT3B over DNMT1 selectivity context
Modulation Pyrimidine H-bond and methylsulfonyl electronic tuning

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – In-Class Analog Substitution Risks


The 2,9-diazaspiro[5.5]undecane core appears in multiple patent families targeting muscarinic receptors, orexin receptors, neurokinin receptors, and DNA methyltransferases, but small structural variations—particularly in the N2-aryl/heteroaryl substituent and N9-sulfonyl group—can invert selectivity or abolish potency [1][2]. For instance, the N2-pyrimidin-2-yl group confers unique hydrogen-bonding geometry compared to simpler phenyl or pyridyl analogs, while the N9-methylsulfonyl group imparts distinct electronic and steric properties compared to the more common N9-acyl, N9-benzyl, or N9-unsubstituted variants. Generic substitution with an in-class diazaspiro compound lacking these specific substituents risks a complete loss of target engagement or altered ADME properties, making direct comparative data essential for procurement decisions.

N2-pyrimidin-2-yl replacement

Phenyl or pyridyl analogs may lose key hydrogen-bond geometry and shift selectivity away from DNMT3B.

N9-methylsulfonyl variation

Acyl, benzyl, or unsubstituted variants alter electronic and steric profiles, likely affecting target engagement.

Generic spirocyclic core analog

Diazaspiro compounds without these specific substituents risk loss of DNMT3B activity and altered ADME properties.

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – Head-to-Head Evidence vs. Closest Analogs


DNMT3B Inhibition Potency and Selectivity Over DNMT1

In a fluorogenic endonuclease-coupled assay, the compound exhibits an IC50 of 900 nM against human recombinant DNMT3B, placing it in the mid-nanomolar range [1]. By comparison, the reference DNMT inhibitor RG108 shows an IC50 of 0.9 μM (900 nM) against DNMT3B in the same assay format, indicating comparable potency [2]. However, RG108 is a pan-DNMT inhibitor with significant activity against DNMT1, whereas the target compound's selectivity profile (DNMT3B vs. DNMT1) remains to be fully characterized, representing a critical differentiator for users seeking DNMT3B-specific tool compounds.

DNMT3B Inhibition vs. RG108
Reported
IC50 900 nM vs RG108 900 nM
Nanaomycin A 1.5 μM
Comparable potency in fluorogenic DNMT3B assay context
Selectivity over DNMT1 requires full characterization
Epigenetics DNA methyltransferase DNMT3B inhibitor

DNMT1 Binding Affinity vs. DNMT3B Selectivity

Surface plasmon resonance (SPR) analysis reveals a Kd of 94.6 μM for the compound against human DNMT1, indicating substantially weaker binding compared to its DNMT3B activity [1]. In a separate enzymatic assay, the IC50 against His6-tagged human recombinant DNMT1 is greater than 390 μM, confirming a significant selectivity window [2]. This contrasts with the classical DNMT inhibitor SGI-1027, which inhibits DNMT1 with an IC50 of 12.5 μM, demonstrating a much narrower selectivity gap between DNMT1 and DNMT3B [3].

DNMT1 Binding vs. SGI-1027
Reported
Kd 94.6 μM (SPR)
IC50 >390 μM
vs SGI-1027 IC50 12.5 μM
Supports DNMT3B-selective probe development context
Reported selectivity ratio >433 vs. DNMT1
DNMT1 Selectivity SPR binding

DNMT3B Inhibitor Scaffold: Spirocyclic vs. Diarylpropanamide & Quinoline

The 2,9-diazaspiro[5.5]undecane scaffold of the target compound represents a structurally distinct chemotype compared to the diarylpropanamide series (e.g., compound 11, IC50 = 22.4 μM for DNMT3B) and the quinoline-based inhibitors (e.g., SGI-1027, IC50 = 7.5 μM for DNMT3B) [1][2]. The spirocyclic core provides greater three-dimensionality (higher fraction of sp3-hybridized carbons) and conformational restriction, which can enhance target selectivity and improve ADME properties relative to the more planar diarylpropanamide and quinoline frameworks.

Scaffold Comparison
Class-level
Spirocyclic 900 nM vs Diarylpropanamide 22.4 μM
Quinoline (SGI-1027) 7.5 μM
Scaffold-hopping context for DNMT3B inhibitor SAR
3D spirocyclic core may differentiate IP and selectivity profile
Scaffold hopping Chemotype comparison DNMT3B inhibitor series

9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane – Procurement & Application Scenarios


DNMT3B-Selective Probe for Cancer Target Validation

Leverage the compound's 900 nM IC50 against DNMT3B and its >433-fold selectivity over DNMT1 to develop a selective chemical probe for dissecting DNMT3B-specific functions in melanoma, bladder, or colon cancer models [1][2]. The spirocyclic scaffold offers a distinct IP position compared to patented diarylpropanamide and quinoline DNMT inhibitors.

Scaffold-Hopping Medicinal Chemistry for DNMT3B

Use the compound as a starting point for structure-activity relationship (SAR) exploration of the 2,9-diazaspiro[5.5]undecane chemotype, capitalizing on its 25-fold potency advantage over the diarylpropanamide series (IC50 = 22.4 μM) to optimize DNMT3B inhibition while maintaining selectivity [1].

Selectivity Panel Reference for DNA Methyltransferase Assays

Incorporate the compound into a selectivity panel alongside SGI-1027 and RG108 to benchmark DNMT3B vs. DNMT1 selectivity, utilizing the compound's Kd = 94.6 μM for DNMT1 by SPR and IC50 > 390 μM in enzymatic assays as reference points for screening new DNMT3B inhibitors [3].

Epigenetic Tool for Dual DNMT/GPCR Investigation

Deploy the compound in dual-mechanism studies where the diazaspiro[5.5]undecane core's known activity at muscarinic and orexin GPCRs may provide a unique polypharmacology profile for investigating epigenetic-neurotransmitter crosstalk in disease models [4].

Application
Selection Property
Validation Focus
DNMT3B-selective probe for cancer cell-model studies
Reported DNMT3B selectivity profile
Cell-based DNMT isoform selectivity profiling
Scaffold-hopping SAR for DNMT3B inhibitors
Spirocyclic chemotype with reported DNMT3B inhibition
Potency optimization and selectivity maintenance
DNMT selectivity panel reference compound
Characterized DNMT1/DNMT3B differential activity
Benchmarking in enzymatic and binding assays
Dual-mechanism epigenetic-GPCR crosstalk studies
Diazaspiro core with potential polypharmacology context
Selectivity across DNMT and GPCR targets
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